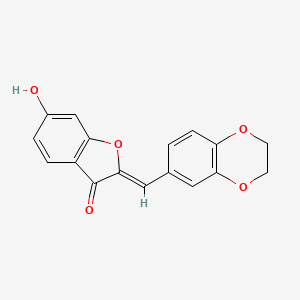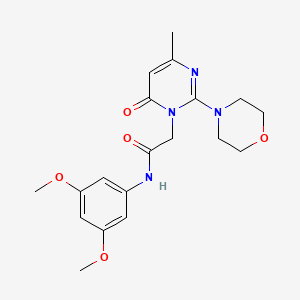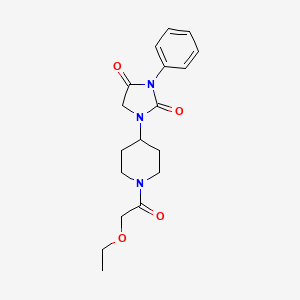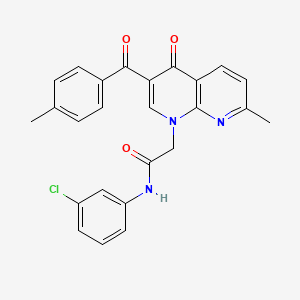![molecular formula C19H19N3O2S B2875229 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 309268-47-1](/img/structure/B2875229.png)
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been analyzed using various techniques, including IR, 1H, 13C NMR, and mass spectral data . Further studies have been conducted using molecular docking .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives have been studied extensively. The reactions are typically accelerated using microwave irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques. For example, the melting point and NMR data have been reported .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Applications
- Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) demonstrated that derivatives of benzothiazole, including those structurally related to "(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone," exhibit variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This highlights the compound's relevance in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
- Antibacterial Effects : A study by Patel and Park (2014) on piperazine-based benzothiazolyl-4-thiazolidinones, derived from a similar process involving methanone compounds, showed significant antibacterial potency against Gram-positive and Gram-negative strains. The compounds were more potent than control drugs, indicating their potential as antibacterial agents (Patel & Park, 2014).
Anti-tuberculosis and Anti-mycobacterial Research
- Anti-mycobacterial Chemotypes : Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new chemotypes with anti-mycobacterial properties. Their study on diverse benzo[d]thiazole-2-carboxamides revealed several compounds with potent anti-tubercular activity, showing low cytotoxicity and promising therapeutic indexes (Pancholia et al., 2016).
Anti-cancer Activity
- Anticancer Potential : Inceler, Yılmaz, and Baytas (2013) synthesized thiophene-containing 1,3-diarylpyrazole derivatives showing significant growth inhibitory effects on Raji and HL60 cancer cells. This indicates the potential application of similar structures in cancer research (Inceler, Yılmaz, & Baytas, 2013).
Synthesis and Chemical Studies
- Chemical Synthesis and Properties : Research on the synthesis and characterization of related chemical structures, including their crystal structure, Hirshfeld surface analysis, and DFT calculations, provides a foundation for understanding the chemical properties and potential applications of benzothiazolyl piperazinyl methanones. Such studies contribute to the broader field of chemical research and development (Kumara et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone are Mycobacterium tuberculosis and Cyclooxygenase (COX) enzymes . The compound has shown significant potency against M. tuberculosis, making it a potential candidate for anti-tubercular therapy . Additionally, it has demonstrated inhibitory activity against COX enzymes, which play a crucial role in inflammation and pain signaling .
Mode of Action
The compound interacts with its targets by binding to the active sites, thereby inhibiting their function . In the case of M. tuberculosis, it disrupts the bacterial cell processes, leading to cell death . For COX enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins, thus reducing inflammation and pain .
Biochemical Pathways
The compound affects the biochemical pathways associated with M. tuberculosis survival and the inflammatory response . By inhibiting M. tuberculosis, it disrupts the bacterial life cycle and prevents the progression of tuberculosis . By inhibiting COX enzymes, it disrupts the synthesis of prostaglandins, key mediators of inflammation and pain .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth and the reduction of inflammation and pain . This makes it a potential candidate for the development of new anti-tubercular and anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-16-8-4-2-6-14(16)18(23)21-10-12-22(13-11-21)19-20-15-7-3-5-9-17(15)25-19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSBTSUOMFYBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2875150.png)

![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2875153.png)


![2-[(3,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875158.png)




![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide](/img/structure/B2875168.png)